molecular formula C8H10BrNO2 B1457039 ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate CAS No. 25907-29-3

ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate

Cat. No. B1457039
CAS RN: 25907-29-3
M. Wt: 232.07 g/mol
InChI Key: YMURTTOTBOWAQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate, also known as ethyl 5-bromo-4-methyl-1-oxo-1H-pyrrole-2-carboxylate or BMPC, is a pyrrole derivative. It has a molecular formula of C8H10BrNO2 and an average mass of 232.074 Da . This compound is a useful synthetic intermediate for various pharmacologically active molecules.


Synthesis Analysis

The synthesis of pyrroles often involves acyclic precursors via cyclocondensation or cycloaddition approaches . For instance, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines provides N-substituted pyrroles . Another method for the preparation of N-acylpyrroles involves condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Molecular Structure Analysis

The molecular structure of ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate consists of a pyrrole ring substituted with a bromine atom at the 4-position and a methyl group at the 5-position . The pyrrole ring is also substituted with an ethyl ester group at the 2-position .


Chemical Reactions Analysis

Pyrroles can undergo a variety of chemical reactions. For instance, a highly regioselective N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride can yield substituted pyrroles . Michael addition of pyrrole with electrophilic olefins can afford N-alkylpyrroles .


Physical And Chemical Properties Analysis

Ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate is a solid at room temperature . The boiling point is 318.9±37.0°C at 760 mmHg .

Scientific Research Applications

Improvement in Synthetic Methodologies

  • A study focused on improving the synthetic method of ethyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate demonstrates an efficient process suitable for industrial production, highlighting the utility of this compound in chemical synthesis (Yuan Rong-xin, 2011).

Applications in Antibacterial Research

  • Ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, a derivative of the core compound, has been utilized to synthesize pyrrolopyridine analogs showing in vitro antibacterial activity, indicating potential pharmaceutical applications (E. Toja et al., 1986).

Contribution to Heterocyclic Chemistry

  • Research into the synthesis and aromatization of ethyl esters of cis-4-(methanesulfonyl)-cis-5-arylprolines to unusual 5-aryl-2-acetylpyrroles points to the versatility of pyrrole derivatives in creating novel heterocyclic compounds (P. S. Petrov et al., 2021).

Intermediate in Insecticide Development

  • The synthesis of ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate from a related compound showcases its importance as an intermediate in developing new insecticides, reflecting its application in agricultural chemistry (Lan Zhi-li, 2007).

Building Blocks for Bioactive Pyrroles

  • Utilization of methyl and ethyl 3-bromo-2-formylpyrrole-5-carboxylate as building blocks in synthesizing bioactive pyrroles like lycogarubin C, permethyl storniamide A, and lamellarin G trimethyl ether, showcases the compound's role in medicinal chemistry and drug synthesis (J. Gupton et al., 2014).

Novel Colorimetric Chemosensors

  • The synthesis of new colorimetric chemosensors based on pyrrole derivatives for the naked eye recognition of metal ions like Cu2+, Zn2+, and Co2+ illustrates the application of ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate derivatives in environmental monitoring and analytical chemistry (T. Aysha et al., 2021).

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

While the future directions for this specific compound are not explicitly mentioned in the search results, pyrroles are prevalent in numerous materials, drugs, and natural products . Therefore, the development of new synthetic strategies for highly substituted pyrroles that harness alternative transformations or reaction cascades is desirable .

properties

IUPAC Name

ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-3-12-8(11)7-4-6(9)5(2)10-7/h4,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMURTTOTBOWAQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate

CAS RN

25907-29-3
Record name Ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Ethyl 5-methyl-1H-pyrrole-2-carboxylate (Intermediate 20, 12.3 g, 0.803 mmol) was dissolved in anhydrous DCM and cooled to −5° C. N-bromosuccinimide (14.23 g; 0.0803 mmol) was added and the reaction stirred for 10 min and then poured into ice-cold 2 N sodium hydroxide (500 ml). The brown solution was extracted with EtOAc (2×150 ml), the combined organic extracts were washed with water, brine and dried over Na2SO4, then concentrated in vacuo to give a brown solid which was dried under vacuum. (16.5 g).
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
14.23 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 3
ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.